molecular formula C11H11FN4O B8148711 5-(4-Cyclopropylmethoxy-2-fluorophenyl)-1H-tetrazole

5-(4-Cyclopropylmethoxy-2-fluorophenyl)-1H-tetrazole

Cat. No.: B8148711
M. Wt: 234.23 g/mol
InChI Key: QKAPXGILYBZLPN-UHFFFAOYSA-N
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Description

5-(4-Cyclopropylmethoxy-2-fluorophenyl)-1H-tetrazole is a chemical compound characterized by its unique structure, which includes a tetrazole ring substituted with a 4-cyclopropylmethoxy-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclopropylmethoxy-2-fluorophenyl)-1H-tetrazole typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of the intermediate, 4-(cyclopropylmethoxy)-2-fluorobenzaldehyde. This is achieved through the reaction of 4-(cyclopropylmethoxy)-2-fluorobenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Tetrazole Formation: The intermediate is then subjected to a cyclization reaction with sodium azide (NaN3) and ammonium chloride (NH4Cl) in dimethylformamide (DMF) at elevated temperatures (around 100°C) to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclopropylmethoxy-2-fluorophenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(4-Cyclopropylmethoxy-2-fluorophenyl)-1H-tetrazole has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anti-inflammatory effects.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Cyclopropylmethoxy-2-fluorophenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of enzymatic activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(Cyclopropylmethoxy)-2-fluorophenyl)methanol
  • 4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Uniqueness

5-(4-Cyclopropylmethoxy-2-fluorophenyl)-1H-tetrazole stands out due to its tetrazole ring, which imparts unique chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

5-[4-(cyclopropylmethoxy)-2-fluorophenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c12-10-5-8(17-6-7-1-2-7)3-4-9(10)11-13-15-16-14-11/h3-5,7H,1-2,6H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAPXGILYBZLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)C3=NNN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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